molecular formula C6H5BrOS B1339219 5-Bromo-3-methylthiophene-2-carbaldehyde CAS No. 38239-46-2

5-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No.: B1339219
CAS No.: 38239-46-2
M. Wt: 205.07 g/mol
InChI Key: NIXUUECXYHZKTI-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and its Functionalized Derivatives in Advanced Materials and Synthetic Chemistry

The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom, and it is a cornerstone in the development of functional organic materials and biologically active molecules. nih.govnih.gov Its derivatives have gained significant importance in materials science and technology due to their diverse functional properties. researchgate.net Thiophene-based compounds are integral to organic electronics, serving as building blocks for organic semiconductors used in thin-film field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.netjuniperpublishers.com The sulfur atom in the thiophene ring can participate in strong intermolecular interactions, which facilitates charge transport in these materials. juniperpublishers.com

In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold," meaning it is a recurring motif in a wide range of pharmacologically active compounds. nih.govnih.gov Often, a benzene (B151609) ring in a known drug can be replaced with a thiophene ring without a loss of biological activity, a strategy known as bioisosteric replacement. wikipedia.org This has led to the incorporation of thiophene in numerous marketed drugs, including anti-inflammatory agents (Suprofen, Tiaprofenic acid), anticancer drugs (OSI-930), and antimicrobials (Cefoxitin). nih.govresearchgate.netresearchgate.net The wide spectrum of applications stems from the thiophene ring's ability to be readily functionalized, allowing for fine-tuning of its electronic and biological properties. nih.gov

FieldApplication of Thiophene DerivativesSpecific Examples
Materials Science Organic Semiconductors for OFETs and OLEDsFused thiophenes, Benzothieno[3,2-b]thiophenes (BTTs) researchgate.netresearchgate.net
Dye-Sensitized Solar Cells (DSSCs)Thiophene-based dyes researchgate.net
Electroluminescent MaterialsPolythiophenes and oligothiophenes researchgate.netjuniperpublishers.com
Medicinal Chemistry Anti-inflammatory DrugsSuprofen, Tiaprofenic acid nih.govresearchgate.net
Anticancer AgentsOSI-930, Thiophenfurin nih.govresearchgate.net
Antimicrobial and Antifungal DrugsCefoxitin, Sertaconazole nih.govresearchgate.net
Organic Synthesis Versatile Building BlocksPrecursors for cross-coupling and condensation reactions researchgate.netnumberanalytics.com

Strategic Importance of Halogenated and Aldehyde-Substituted Thiophenes

The strategic placement of both a halogen and an aldehyde group on a thiophene ring creates a highly valuable and versatile synthetic intermediate. guidechem.com Each functional group provides a distinct reactive handle that can be addressed selectively in subsequent chemical transformations.

Halogenated Thiophenes: The introduction of a halogen atom, such as bromine, onto the thiophene ring is of great strategic importance. nih.gov The carbon-bromine bond serves as a key site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netnih.govnih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the synthesis of complex aryl-substituted thiophenes. nih.gov This capability is essential for building the π-conjugated systems required for advanced electronic materials and for assembling the core structures of many pharmaceutical agents. nih.govwikipedia.org

Aldehyde-Substituted Thiophenes: The aldehyde group is one of the most versatile functional groups in organic synthesis. Its high reactivity allows it to participate in a wide array of chemical reactions. researchgate.net For instance, it can undergo nucleophilic addition, be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions (e.g., Wittig reaction) to form alkenes. guidechem.comsmolecule.com This reactivity is exploited to introduce new functional groups, extend carbon chains, and build complex molecular frameworks. researchgate.netmdpi.com In materials science, aldehyde-functionalized thiophene polymers can be cross-linked or further modified after polymerization, enabling the creation of functional and adhesive semiconducting films. researchgate.net

The dual presence of these groups in a molecule like 5-Bromo-3-methylthiophene-2-carbaldehyde allows for a programmed, stepwise synthesis. A chemist might first use the bromine atom in a Suzuki coupling to add an aryl group and then use the aldehyde in a subsequent step to build another part of the molecule, making it a powerful precursor for 2,5-difunctionalized thiophenes. guidechem.com

Functional GroupType of ReactionSynthetic Outcome
Bromo Group (-Br) Suzuki-Miyaura CouplingFormation of C-C bonds (Aryl-Thiophene) nih.gov
Stille CouplingFormation of C-C bonds researchgate.net
Metal-Halogen Exchange (e.g., with n-BuLi)Formation of a thienyllithium species for further reaction numberanalytics.commdpi.com
Aldehyde Group (-CHO) Wittig ReactionConversion to an alkene (C=C bond formation) guidechem.com
Reduction (e.g., with NaBH₄)Conversion to a primary alcohol (-CH₂OH) smolecule.com
Condensation ReactionsFormation of imines, oximes, etc. smolecule.com
Grignard/Organolithium AdditionFormation of a secondary alcohol

Overview of Research Trajectories for this compound

Research involving this compound and its close structural analogs focuses on leveraging its unique reactivity for the synthesis of targeted molecules in medicinal chemistry and materials science. While specific studies on this exact molecule are specialized, the research trajectories for closely related substituted bromothiophenecarbaldehydes are well-documented and directly applicable.

A primary research area is its use as a key intermediate in the synthesis of complex heterocyclic systems. For example, substituted thiophenecarbaldehydes are used as starting materials for preparing novel Schiff bases, which are compounds containing an imine group that exhibit a range of biological activities. researchgate.net The condensation of the aldehyde with various amines is a straightforward method to produce these derivatives, which can then be evaluated as antimicrobial or antioxidant agents. researchgate.net

In the field of materials science, the core structure is valuable for constructing conjugated organic materials. The bromo- and aldehyde-functionalized thiophene unit can be incorporated into larger oligomeric or polymeric structures. nih.gov The bromine allows for polymerization or extension of the conjugated system via cross-coupling, while the aldehyde can be used to attach side chains that modulate solubility or other physical properties. researchgate.net Alkylated thiophene-3-carbaldehydes are specifically noted as crucial building blocks for organic field-effect transistors (OFETs), water-soluble fluorescent polymers, and dye-sensitized solar cells. mdpi.com The methyl group at the 3-position influences the electronic properties and steric environment of the thiophene ring, which can be used to fine-tune the performance of the final material.

Furthermore, this compound is a precursor for creating more elaborate substituted thiophenes. Development routes for agrochemicals, such as novel insecticides, have utilized 4-bromo-3-methyl-2-thiophenecarboxylic acid derivatives, which are closely related to the target aldehyde. beilstein-journals.org These routes highlight the industrial relevance of this substitution pattern for creating high-value chemical products. The synthesis of these building blocks often involves selective bromination and formylation (introduction of the aldehyde group) of a 3-methylthiophene (B123197) precursor. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbaldehyde
Source PubChem
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InChI

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUUECXYHZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568462
Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
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Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-46-2
Record name 5-Bromo-3-methyl-2-thiophenecarboxaldehyde
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Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
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Record name 5-bromo-3-methylthiophene-2-carbaldehyde
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Synthetic Methodologies for 5 Bromo 3 Methylthiophene 2 Carbaldehyde

Direct Halogenation Approaches

Direct halogenation involves the introduction of a bromine atom onto the thiophene (B33073) ring of 3-methylthiophene-2-carbaldehyde. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction, targeting the C-5 position specifically.

Regioselective Bromination of 3-Methylthiophene-2-carbaldehyde

The structure of the starting material, 3-methylthiophene-2-carbaldehyde, contains two substituents that influence the position of electrophilic substitution. The methyl group at the C-3 position is an activating group, directing incoming electrophiles to the C-2 and C-5 positions. Conversely, the carbaldehyde group at the C-2 position is a deactivating group. In electrophilic aromatic substitution, this directing effect favors the introduction of the bromine atom at the C-5 position, which is activated by the adjacent methyl group and is the vacant alpha-position relative to the sulfur atom.

The reaction typically proceeds by treating 3-methylthiophene-2-carbaldehyde with a suitable brominating agent. The electron-donating nature of the methyl group enhances the nucleophilicity of the thiophene ring, facilitating the electrophilic attack by bromine.

Optimization of Reaction Conditions and Reagents for Selective Monobromination

Achieving selective monobromination at the desired position requires careful control of reaction conditions and the choice of brominating agent. Over-bromination or the formation of isomeric byproducts can be significant challenges.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of activated aromatic and heteroaromatic compounds. chemicalbook.com Its use, often in a solvent like chloroform (B151607) or acetic acid, allows for a controlled, low-concentration supply of bromine, which helps to prevent the formation of polybrominated products. chemicalbook.com For a similar substrate, 2-thiophenecarboxaldehyde, bromination with NBS in chloroform at room temperature resulted in a 98% yield of the 5-bromo derivative, highlighting the efficiency and selectivity of this reagent. chemicalbook.com

Table 1: Conditions for Selective Bromination of Thiophene Carbaldehydes

Starting MaterialBrominating AgentSolventTemperatureYieldReference
2-ThiophenecarboxaldehydeN-Bromosuccinimide (NBS)ChloroformRoom Temp98% chemicalbook.com

Functional Group Interconversion Strategies on Thiophene Scaffolds

An alternative to direct halogenation is the construction of the target molecule through functional group interconversions on a thiophene ring that is already appropriately substituted with methyl and bromo groups. These methods often provide greater control over the final product's regiochemistry.

Formylation of Brominated Methylthiophenes (e.g., Vilsmeier-Haack Reactions)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgmdpi.com The resulting electrophilic chloroiminium ion attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org

For the synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde, a suitable starting material would be 2-bromo-3-methylthiophene (B51420). The Vilsmeier-Haack reaction on this substrate would introduce the formyl group. The directing effects of the sulfur atom and the methyl group would favor formylation at the C-5 position.

General Mechanism of the Vilsmeier-Haack Reaction:

Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring. organic-chemistry.org

Formation of an iminium ion intermediate. wikipedia.org

Hydrolysis of the iminium ion during workup to yield the final aldehyde product. wikipedia.org

Lithium-Halogen Exchange and Quenching with Formylating Agents

Lithium-halogen exchange is a highly effective and widely used method for converting aryl halides into organolithium compounds. wikipedia.orgias.ac.in This reaction is particularly useful for preparing organolithium reagents that are not accessible through direct deprotonation. ias.ac.in The exchange is typically very fast, especially at low temperatures, and the rate generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu

A common strategy for synthesizing this compound involves starting with 2,5-dibromo-3-methylthiophene (B84023). A regioselective lithium-halogen exchange is performed, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at very low temperatures (e.g., -78 °C). mdpi.com The exchange occurs preferentially at the C-2 position due to its higher reactivity. The resulting 5-bromo-3-methyl-2-thienyllithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde group. mdpi.commdpi.com

Table 2: Lithium-Halogen Exchange for the Synthesis of Substituted Thiophene Carbaldehydes

Starting MaterialReagent 1Reagent 2SolventTemperatureProductReference
3,5-Dibromo-2-((trityloxy)methyl)thiophenen-BuLin-Propyl bromideTHF-78 °C to RT3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene mdpi.com
3-Bromo-5-propyl-2-((trityloxy)methyl)thiophenen-BuLiDMFTHF-78 °C to RT5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde mdpi.com

Multi-Step Protocols from Simpler Thiophene Precursors

Comprehensive synthetic routes often begin with simpler, more readily available thiophene precursors like 3-methylthiophene (B123197). These multi-step protocols allow for the systematic introduction of the required functional groups in a controlled manner.

A plausible multi-step synthesis for this compound starting from 3-methylthiophene is as follows:

Selective Bromination: The first step is the bromination of 3-methylthiophene. This reaction can be controlled to produce 2-bromo-3-methylthiophene as the major product. google.com

Second Bromination: The resulting 2-bromo-3-methylthiophene is then subjected to a second bromination to introduce a bromine atom at the C-5 position, yielding 2,5-dibromo-3-methylthiophene.

Lithium-Halogen Exchange and Formylation: As described previously (2.2.2), a regioselective lithium-bromine exchange at the C-2 position of 2,5-dibromo-3-methylthiophene is performed using n-BuLi at low temperature. mdpi.com The resulting organolithium species is then trapped with DMF to afford the final product, this compound. mdpi.com

This step-wise approach provides a high degree of control over the regiochemistry at each stage, making it a reliable method for preparing the target compound. mdpi.com

Multicomponent Reactions and Cycloaddition Approaches for Thiophene Core Formation with Integrated Functionality

The synthesis of polysubstituted thiophenes, such as this compound, through methods that build the heterocyclic core with desired functionalities in a single step is a significant area of chemical synthesis. nih.govresearchgate.net Multicomponent reactions (MCRs) and cycloaddition strategies are particularly powerful in this regard, as they offer high atom economy and procedural efficiency by forming multiple bonds and incorporating several substituents in one pot. nih.gov

Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a product that contains significant parts of all the initial reactants. nih.gov This approach is highly valued for its ability to rapidly generate complex molecules with specific substitution patterns.

One of the most prominent MCRs for thiophene synthesis is the Gewald reaction. wikipedia.orgorganic-chemistry.org Discovered by Karl Gewald in 1966, this reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene. nih.govwikipedia.org The reaction proceeds through a sequence of a Knoevenagel condensation, followed by sulfur addition and subsequent ring closure. wikipedia.orgarkat-usa.org

The general scheme for the Gewald reaction is as follows:

Reactants: A carbonyl compound (ketone or aldehyde), an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), elemental sulfur, and a base (e.g., morpholine (B109124) or triethylamine). organic-chemistry.orgarkat-usa.org

Product: A 2-aminothiophene with substituents at the 3, 4, and 5 positions determined by the choice of starting materials. wikipedia.org

While the Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, its direct application to form this compound presents significant challenges. The reaction inherently installs an amino group at the C2 position, not the carbaldehyde functionality required for the target molecule. A subsequent multi-step transformation would be needed to convert the amino group into a carbaldehyde, which falls outside the principle of integrated functionality during core formation. However, variations of the Gewald reaction using different active methylene compounds could theoretically provide precursors.

Table 1: Reactants and Resulting Substitution Patterns in the Gewald Reaction
Carbonyl Component (R1-CO-CH2-R2)Active Methylene Nitrile (NC-CH2-R3)Resulting Thiophene Substitution
Acetone (R1, R2 = CH3)Malononitrile (R3 = CN)2-Amino-3-cyano-4,5-dimethylthiophene
CyclohexanoneEthyl cyanoacetate (B8463686) (R3 = COOEt)Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Propionaldehyde (R1=Et, R2=H)Cyanoacetamide (R3 = CONH2)2-Amino-4-ethylthiophene-3-carboxamide

Cycloaddition Approaches

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. These methods are powerful for constructing heterocyclic rings with controlled regioselectivity and stereoselectivity.

A notable strategy involves a base-induced [2+2+1] cycloaddition reaction of alkynes with elemental sulfur. lookchem.com This metal-free approach allows for the construction of both carbon-sulfur and carbon-carbon bonds in a single step to form highly substituted thiophenes. lookchem.comresearchgate.net In this reaction, two alkyne molecules and one sulfur atom combine to form the thiophene ring. The reaction is believed to proceed through a trisulfur (B1217805) radical anion (S3•−) intermediate generated from elemental sulfur and a strong base. lookchem.comacs.org

The applicability of this method to synthesize this compound would depend on the careful selection of alkyne precursors and the ability to control the regiochemistry of the cycloaddition. A potential, though complex, pathway could involve the reaction of two different, highly functionalized alkynes.

Another relevant method is the [3+2] cycloaddition/annulation protocol. One such approach describes the reaction between β-oxodithioesters and dialkyl acetylenedicarboxylates, mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP), to produce highly functionalized thiophenes. acs.orgthieme-connect.com The reaction is often rapid and leads to thiophenes with ester and aroyl/alkanoyl substituents. thieme-connect.com

Table 2: Cycloaddition Strategies for Polysubstituted Thiophene Synthesis
Cycloaddition TypeKey ReactantsGeneral Product StructureReference
[2+2+1] CycloadditionAlkynes, Elemental Sulfur, BaseSymmetrically or asymmetrically substituted thiophenes lookchem.com
[3+2] Cycloadditionβ-oxodithioesters, AcetylenedicarboxylatesThiophenes with ester and aroyl/alkanoyl groups acs.orgthieme-connect.com
[4+2] Diels-AlderThiophene S-oxides, DienophilesSubstituted arenes or cyclohexadienes after extrusion researchtrends.net

Furthermore, thiophene S-oxides can act as dienes in [4+2] Diels-Alder cycloaddition reactions. researchtrends.net The resulting cycloadducts can subsequently eliminate sulfur monoxide or sulfur dioxide to yield polysubstituted arenes. acs.org While this method forms a six-membered ring that then contracts, it represents a valid cycloaddition pathway to creating highly substituted aromatic systems derived from a thiophene core.

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position of the thiophene (B33073) ring is a key site for nucleophilic attack and condensation reactions. Its electrophilic carbon atom readily reacts with various nucleophiles, and the adjacent thiophene ring influences its reactivity.

The aldehyde functionality of 5-Bromo-3-methylthiophene-2-carbaldehyde is susceptible to attack by nitrogen nucleophiles, such as primary amines, to form Schiff bases (imines). This condensation reaction typically proceeds under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities.

Furthermore, the aldehyde can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. A variety of active methylene compounds can be employed, leading to a diverse range of α,β-unsaturated products. Microwave-assisted protocols have been shown to be effective for this type of transformation, often leading to higher yields and shorter reaction times banglajol.info.

Table 1: Examples of Condensation Reactions with Thiophene-based Aldehydes
Reactant 1Reactant 2Reaction TypeProduct TypeGeneral Conditions
This compoundPrimary Amine (R-NH₂)Schiff Base FormationImineAcid or base catalysis, dehydration
This compoundMalononitrile (B47326)Knoevenagel Condensationα,β-unsaturated dinitrileBase catalyst (e.g., piperidine, urea), solvent-free or in solvent, conventional heating or microwave irradiation banglajol.info
This compoundEthyl cyanoacetate (B8463686)Knoevenagel Condensationα,β-unsaturated esterBase catalyst, solvent, heating

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid nih.govphscientific.com. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. The resulting carboxylic acid is a versatile intermediate for further functionalization, such as esterification or amide bond formation.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-bromo-3-methylthiophen-2-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent allows for control over the reaction's chemoselectivity, particularly in the presence of other reducible functional groups.

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgimperial.ac.uk. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While aldehydes themselves react with organolithiums, they can be transiently protected in situ to function as effective DMGs chem-station.comharvard.edu. This involves the addition of a lithium amide to the aldehyde, forming a bulky, chelating intermediate that directs lithiation to the C3 position. However, in the case of this compound, the presence of the bromine atom at the C5 position and the methyl group at the C3 position complicates the regioselectivity of lithiation. The interplay between the directing effect of the protected aldehyde and the existing substituents would need to be carefully considered and experimentally verified.

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the thiophene ring is a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for bond formation in modern organic synthesis. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound organic-synthesis.com. This reaction has been successfully applied to brominated thiophenes to synthesize a variety of biaryl and heteroaryl-substituted thiophenes nih.gov. In the case of this compound, coupling with various arylboronic acids in the presence of a palladium catalyst and a base would yield 5-aryl-3-methylthiophene-2-carbaldehydes. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner organic-synthesis.comresearchgate.netfigshare.com.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Brominated Thiophenes
ParameterTypical Reagents/ConditionsReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ organic-synthesis.comnih.govnih.gov
BaseNa₂CO₃, K₂CO₃, K₃PO₄, CsF organic-synthesis.comnih.gov
SolventToluene/Dioxane, THF, Aqueous n-Butanol organic-synthesis.comfigshare.com
Reaction TemperatureRoom temperature to 150 °C (microwave) organic-synthesis.comresearchgate.net

Lithium-Halogen Exchange for Further Functionalization

Lithium-halogen exchange is a powerful and widely used transformation in organic synthesis for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is particularly effective for bromo- and iodo-aromatics and proceeds very rapidly at low temperatures. harvard.edu

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like THF or diethyl ether at cryogenic temperatures (typically -78 °C) leads to a rapid exchange of the bromine atom for a lithium atom. nih.govnih.gov This process forms the key intermediate, 5-lithio-3-methylthiophene-2-carbaldehyde.

The rate of lithium-halogen exchange is generally much faster than the competing nucleophilic addition of the organolithium reagent to the aldehyde carbonyl group, especially at low temperatures. wikipedia.orgharvard.edu Once formed, the lithiated thiophene is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C5-position. Examples of such functionalization include:

Alkylation : Reaction with alkyl halides.

Borylation : Reaction with boronic esters to create precursors for Suzuki couplings. jcu.edu.au

Carboxylation : Quenching with carbon dioxide (CO₂) to form a carboxylic acid.

Silylation : Reaction with silyl chlorides.

This two-step sequence of lithium-halogen exchange followed by electrophilic quench is a cornerstone strategy for the elaboration of the this compound scaffold.

Reactivity of the Thiophene Heterocycle and Methyl Group

Aldehyde Group : The formyl group at the C2 position exhibits typical aldehyde chemistry. acs.orgnih.gov It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents), reduction to an alcohol (using reagents like NaBH₄), oxidation to a carboxylic acid, and reductive amination. Its presence offers a key handle for further molecular diversification. acs.orgnih.govmdpi.com

Methyl Group : The methyl group at the C3 position is generally unreactive under typical ionic reaction conditions. It exerts a modest electron-donating inductive effect on the thiophene ring. While C-H bonds of alkylarenes can be functionalized under radical or strong oxidative conditions, such reactions are less common and would require specific reagents to avoid reactions at the more sensitive aldehyde or thiophene ring positions.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring in this compound is substituted at the 2-, 3-, and 5-positions, leaving the C4 position as the sole site for potential electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the combined electronic effects of the existing substituents: the formyl group (-CHO) at C2, the methyl group (-CH3) at C3, and the bromo group (-Br) at C5.

The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through resonance and inductive effects. The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. The bromo group is a deactivating group due to its electron-withdrawing inductive effect, but it is ortho, para-directing due to its electron-donating resonance effect.

In the context of this compound, all three substituents direct incoming electrophiles to the C4 position. The methyl group at C3 directs ortho to C4. The bromo group at C5 directs ortho to C4. The formyl group at C2 directs meta to C4. This convergence of directing effects strongly favors electrophilic substitution at the C4 position. While no specific studies on the electrophilic substitution of this compound are extensively documented in publicly available literature, the predictable outcome based on established principles of aromatic reactivity points towards selective C4 functionalization.

For instance, nitration of 2,3,5-trisubstituted thiophenes has been studied, and the position of the incoming nitro group is determined by the nature of the existing substituents. researchgate.net In cases with a bromine at the 5-position and an electron-donating group at the 3-position, nitration tends to occur at the 4-position. researchgate.net

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-Bromo-3-methyl-4-nitrothiophene-2-carbaldehyde
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃4,5-Dibromo-3-methylthiophene-2-carbaldehyde or 5-Bromo-4-chloro-3-methylthiophene-2-carbaldehyde
SulfonationFuming H₂SO₄5-Bromo-2-formyl-3-methylthiophene-4-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl-5-bromo-3-methylthiophene-2-carbaldehyde

Side-Chain Functionalization at the Methyl Group

The methyl group at the C3 position of this compound offers another avenue for synthetic modification. Common transformations of methyl groups on aromatic rings include oxidation, halogenation, and lithiation followed by electrophilic quench.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for the oxidation of methylthiophenes, such as potassium dichromate. researchgate.net This would yield 5-Bromo-2-formylthiophene-3-carboxylic acid, a trifunctionalized thiophene with potential for further elaboration.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can be used to introduce a halogen to the methyl group. researchgate.netresearchgate.net This reaction would produce 5-Bromo-3-(bromomethyl)thiophene-2-carbaldehyde. The resulting benzylic-type halide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Lithiation: The methyl group of 3-methylthiophene (B123197) can be deprotonated at the 5-position using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by reaction with an electrophile. nih.gov However, for side-chain functionalization, deprotonation of the methyl group itself would be required. While direct lithiation of the methyl group of 3-methylthiophene is less common than ring lithiation, similar transformations on other heterocyclic systems suggest its feasibility under specific conditions, potentially using a strong, non-nucleophilic base. researchgate.net Subsequent reaction with an electrophile would introduce a new substituent at the methyl group.

Table 2: Potential Side-Chain Functionalization Reactions of this compound

Reaction TypeReagentsPotential Product
OxidationK₂Cr₂O₇, H₂SO₄5-Bromo-2-formylthiophene-3-carboxylic acid
Radical BrominationNBS, AIBN5-Bromo-3-(bromomethyl)thiophene-2-carbaldehyde
Lithiation and Alkylation1. Strong Base (e.g., n-BuLi) 2. Alkyl halide (R-X)5-Bromo-3-(alkyl)thiophene-2-carbaldehyde

Derivatives and Their Synthetic Utility in Complex Molecule Synthesis

Preparation of Carboxylic Acid and Ester Derivatives from 5-Bromo-3-methylthiophene-2-carbaldehyde

The aldehyde functional group of this compound is readily oxidized to form the corresponding carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. This transformation is a crucial step as the carboxylic acid is a key intermediate for further derivatization, including the synthesis of esters, amides, and acid chlorides. beilstein-journals.org A common and efficient method for this oxidation involves the use of Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. rsc.org

Once the carboxylic acid is obtained, it can be converted into a variety of ester derivatives through several standard esterification methods. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is effective for reacting the carboxylic acid with various alcohols. nih.gov For example, reacting 5-bromothiophene-2-carboxylic acid with amyl alcohol or 2-phenylethanol in the presence of DCC and DMAP yields the corresponding pentyl or phenethyl esters. nih.gov Another approach involves converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride, which can then readily react with alcohols to form esters. beilstein-journals.org

These synthetic routes provide access to a library of thiophene-based carboxylic acids and esters, which are valuable precursors for more complex molecular architectures.

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

Starting Material Reagents/Conditions Product Reference
This compound Jones Reagent (CrO₃/H₂SO₄), Acetone 5-Bromo-3-methylthiophene-2-carboxylic acid rsc.org
5-Bromo-3-methylthiophene-2-carboxylic acid Alcohol (R-OH), DCC, DMAP, DCM 5-Bromo-3-methylthiophene-2-carboxylate Ester nih.gov

Synthesis of Thienopyrrolidone and Other Fused Heterocyclic Systems

The strategic placement of functional groups in this compound and its derivatives facilitates the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in materials science and medicinal chemistry. One powerful method for creating fused aromatic systems is the Mallory photoreaction. rsc.org This photochemical oxidative cyclization can be applied to arylthienylethene precursors, which can be synthesized from the parent carbaldehyde, to form thieno-annelated polycyclic aromatic compounds. rsc.org

Furthermore, the aldehyde group is a key handle for building fused nitrogen-containing heterocycles like thienopyrrolidones. Through multi-component reactions, this compound can react with an amino acid and a coupling agent in a one-pot synthesis to construct the thienopyrrolidone core. Another approach involves the synthesis of thieno[2,3-d] nih.govjournalskuwait.orgoxazin-4-imine derivatives, where the thiophene (B33073) ring is fused with an oxazinimine ring system through a sequence of nucleophilic substitution and addition reactions starting from a related thiophene precursor. researchgate.net These synthetic strategies highlight the utility of thiophene aldehydes in generating molecular complexity and accessing novel fused heterocyclic scaffolds.

Development of Advanced Ligands and Coordination Compounds

This compound is an excellent precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde group and a primary amine. The resulting imine (C=N) group, along with other heteroatoms in the molecule, can effectively coordinate with metal ions to form stable coordination complexes. sapub.org

For example, reacting 5-bromo-2-thiophene carboxaldehyde with 2-aminothiophenol yields a Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol, which contains nitrogen and sulfur donor atoms capable of chelating to metal centers. researchgate.net Such Schiff bases can act as bidentate or polydentate ligands. When complexed with transition metal ions such as Nickel(II) or Zinc(II), they form structured metal complexes. sapub.org The electronic properties of these ligands and the resulting coordination compounds can be fine-tuned by modifying the substituents on either the thiophene ring or the amine precursor, making them suitable for applications in catalysis, materials science, and medicinal chemistry.

Table 2: Examples of Schiff Base Ligands from Thiophene Aldehydes

Aldehyde Precursor Amine Reactant Resulting Schiff Base Ligand
This compound Aniline N-((5-bromo-3-methylthiophen-2-yl)methylene)aniline
This compound Ethylenediamine (2:1 ratio) N,N'-bis((5-bromo-3-methylthiophen-2-yl)methylene)ethane-1,2-diamine

Application as Monomers in Polymer Synthesis (e.g., Poly(thiophene-2-carbaldehyde), Conductive Polymers)

Thiophene and its derivatives are fundamental building blocks for conductive polymers due to the electron-rich nature of the thiophene ring, which facilitates charge transport along the polymer backbone. Polythiophenes are known for their wide range of applications in organic electronics. journalskuwait.orgresearchgate.netjournalskuwait.org

A novel and simple method for polymerizing thiophene aldehydes involves acid catalysis. By treating thiophene-2-carbaldehyde with a strong acid like hydrochloric acid in an alcohol solvent, polymerization occurs at the expense of the aldehyde group through an electrophilic addition mechanism, yielding poly(thiophene-2-carbaldehyde). journalskuwait.orgresearchgate.net This method can be directly applied to this compound. The resulting polymer would feature a polythiophene backbone decorated with bromo and methyl substituents. These substituents are expected to significantly influence the polymer's physicochemical properties. For instance, the methyl group may enhance solubility in organic solvents, while the bromine atom can alter the electronic properties and provide a site for further post-polymerization modification. The morphology of such polymers often consists of spherical nanoparticles. journalskuwait.orgjournalskuwait.org

Precursors for Specialized Agro- and Pharmaceutical Intermediates

The 5-bromo-3-methylthiophene scaffold is a valuable pharmacophore and an important intermediate in the synthesis of biologically active molecules for both agriculture and medicine. The versatility of the aldehyde and bromine functionalities allows for the construction of complex target molecules.

In the agrochemical sector, derivatives of this compound are crucial building blocks. For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, which is derived from the corresponding carboxylic acid, is a key intermediate for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides developed by Dow AgroSciences. beilstein-journals.org In the pharmaceutical field, thiophene-based aldehydes are used to synthesize a range of therapeutic agents. They are precursors for dopamine uptake inhibitors, demonstrating their utility in developing treatments for neurological disorders. sigmaaldrich.comsigmaaldrich.com Furthermore, alkylated thiophene carbaldehydes are key starting materials for glucagon antagonists and inhibitors of D-amino acid oxidase. mdpi.comresearchgate.net Schiff bases derived from 5-bromothiophene carboxaldehydes have also shown promising antimicrobial and antioxidant activities. researchgate.net

Integration into Functionalized Metal-Organic Frameworks (MOFs) and Sensor Materials

While direct integration of this compound into Metal-Organic Frameworks (MOFs) is less common, its derivatives, particularly the carboxylic acid, are ideal candidates for use as organic linkers or "struts" in MOF synthesis. The carboxylate group can coordinate with metal ion clusters to form the porous, crystalline structure characteristic of MOFs. The bromo- and methyl-functionalized thiophene core would form the backbone of the linker, imparting specific chemical and electronic properties to the resulting framework. These functional groups could enhance the MOF's selectivity for gas adsorption or serve as active sites for catalysis.

In the field of sensor materials, derivatives of this compound offer significant potential. The conductive polymers synthesized from this monomer (as discussed in section 4.4) can be used as the active layer in chemical sensors. The polymer's conductivity can change upon exposure to specific analytes, providing a detectable signal. Additionally, the Schiff base ligands (from section 4.3) can be designed to selectively bind to certain ions or molecules. When incorporated into a sensor device, this binding event can be transduced into an optical or electronic signal, enabling the detection of the target analyte.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-3-methylthiophene-2-carbaldehyde, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the aldehyde proton, the aromatic proton on the thiophene (B33073) ring, and the protons of the methyl group.

The aldehyde proton (-CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The thiophene ring proton (H-4) is expected to be a singlet in the aromatic region, likely between 7.0-7.5 ppm. Its exact position is influenced by the adjacent electron-withdrawing aldehyde group and the electron-donating methyl group.

The methyl group protons (-CH₃) would appear as a singlet further upfield, generally around 2.2-2.5 ppm.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule, as they are all in chemically distinct environments. udel.edumasterorganicchemistry.comlibretexts.org The chemical shifts provide direct information about the electronic environment and hybridization of each carbon atom. udel.edubhu.ac.in

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing between 180-190 ppm.

The four carbons of the thiophene ring would resonate in the aromatic region (approx. 120-150 ppm). The carbon attached to the bromine (C-5) and the carbon attached to the aldehyde group (C-2) would be significantly influenced by these substituents.

The methyl carbon (-CH₃) would be the most upfield signal, expected in the 15-20 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. An HMBC experiment would be particularly useful, showing correlations between the aldehyde proton and the ring carbons (C-2 and C-3), and between the methyl protons and their attached ring carbon (C-3) as well as adjacent carbons (C-2 and C-4), thereby confirming the substitution pattern on the thiophene ring. mdpi.com

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H9.8 - 10.1Singlet-CHO
¹H7.0 - 7.5SingletThiophene H-4
¹H2.2 - 2.5Singlet-CH₃
¹³C180 - 190SingletC=O
¹³C120 - 150Singlets (4 signals)Thiophene Ring Carbons
¹³C15 - 20Singlet-CH₃

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the key aldehyde and substituted thiophene moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring and the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹), C-H stretching for the methyl group (just below 3000 cm⁻¹), and C=C stretching vibrations for the thiophene ring (1400-1600 cm⁻¹). The C-Br and C-S stretching vibrations would appear at lower frequencies in the fingerprint region. Data for the related compound 5-Bromothiophene-2-carbaldehyde shows characteristic IR spectra. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would help confirm the thiophene structure.

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
2950 - 3100Aromatic & Aliphatic C-H StretchMedium
2720, 2820Aldehyde C-H StretchWeak-Medium
1680 - 1700Aldehyde C=O StretchStrong
1400 - 1600Aromatic C=C StretchMedium-Strong
1000 - 1200Ring Vibrations / C-S StretchMedium
500 - 700C-Br StretchMedium-Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₆H₅BrOS), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope. The calculated monoisotopic mass is approximately 203.92 Da. nih.gov

Electron ionization (EI) would likely cause fragmentation. Expected fragmentation pathways include the loss of the aldehyde group (-CHO, 29 Da), loss of the bromine atom (-Br, 79/81 Da), or cleavage of the methyl group (-CH₃, 15 Da), leading to characteristic fragment ions that help to piece together the molecular structure. Data for the related compounds 3-bromo-5-methylthiophene-2-carbaldehyde and 5-bromothiophene-2-carbaldehyde show these characteristic patterns. nih.govnih.govnist.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and the planarity of the thiophene ring. It would also reveal information about the crystal packing and any intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the material. Currently, there is no publicly available crystal structure for this specific compound.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As a conjugated system, this compound is expected to absorb UV light. The spectrum would likely show absorptions corresponding to π → π* transitions associated with the conjugated thiophene ring and the carbonyl group, as well as a weaker n → π* transition for the lone pair of electrons on the carbonyl oxygen. The position of the maximum absorbance (λ_max) would provide insight into the extent of conjugation in the system. Data for the related 5-Bromothiophene-2-carbaldehyde shows UV-Vis absorption spectra. nih.gov

Advanced Characterization Techniques for Derived Materials (e.g., XPS, EDX, SEM, AFM for morphological studies)

While the above techniques characterize the molecule itself, this compound can serve as a building block for more complex materials, such as polymers or coordination complexes. The characterization of these derived materials often requires surface and morphological analysis techniques.

X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition and chemical oxidation states of elements on the surface of a derived polymer film or complex.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with electron microscopy, provides elemental analysis, confirming the presence of elements like sulfur, bromine, and any metals incorporated into complexes.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are imaging techniques used to study the surface morphology, topography, and texture of materials derived from the compound, which is crucial for applications in electronics or catalysis.

Thermal Analysis (e.g., TGA) of Derived Complexes

Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability of materials, particularly metal complexes that could be synthesized from this compound. By monitoring the mass of a sample as a function of temperature, TGA can identify decomposition temperatures and reveal information about the composition of the complex, such as the presence of coordinated solvent molecules. nih.govscispace.com Studies on complexes derived from related thiophene aldehydes show that TGA can be used to determine the degradation pathway and calculate kinetic parameters for the decomposition process. echemcom.comijmra.us For instance, a complex might first lose water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

DFT serves as a powerful tool for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Calculations, typically performed at levels like B3LYP/6-31G(d,p), can yield highly accurate geometric parameters. semanticscholar.org For substituted thiophenes, these studies confirm the planarity of the thiophene (B33073) ring and provide precise bond lengths and angles, which often show strong correlation with experimental data from X-ray diffraction. semanticscholar.orgscispace.com

Conformation and Tautomerism Analysis

The conformational landscape of 5-Bromo-3-methylthiophene-2-carbaldehyde is primarily defined by the orientation of the carbaldehyde group relative to the thiophene ring. Computational modeling can determine the rotational energy barrier around the C2-C(aldehyde) single bond. This analysis typically reveals two stable planar conformers: one where the carbonyl oxygen is oriented away from the sulfur atom (anti or O,S-trans) and another where it is oriented towards the sulfur atom (syn or O,S-cis). The relative energies of these conformers can be calculated to identify the most stable ground-state geometry. Tautomerism is not expected to be a significant feature for this molecule, as it lacks the appropriate functional groups for proton migration to form stable alternative structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

For thiophene derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions, highlighting the most probable sites for electrophilic and nucleophilic attack.

Calculation of Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, a suite of global reactivity descriptors can be quantified to predict the chemical behavior of the molecule. These descriptors provide a quantitative framework for understanding a molecule's stability and reactivity profile.

Key Chemical Reactivity Descriptors:

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution.
Electronic Chemical Potential (μ) μ = -(IP + EA) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity to accept electrons.

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding how different substituents on the thiophene ring modulate its electronic properties and subsequent chemical behavior. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental spectra, aiding in the assignment of complex spectra.

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. scispace.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations, improving the correlation with experimental data. scispace.com This analysis allows for the precise assignment of spectral bands to specific molecular motions, such as C-H stretches, C=O stretches, and ring vibrations.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. This method calculates the transition energies from the ground state to various excited states, along with their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax), which is often associated with the HOMO to LUMO transition.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, like many thiophene derivatives, are of significant interest for their potential applications in non-linear optics (NLO). mdpi.com Computational chemistry provides a direct route to evaluating a molecule's NLO response.

Key NLO properties that can be calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-harmonic generation (SHG) and other second-order NLO phenomena. A large β value is a key indicator of a promising NLO material.

Anisotropy of Polarizability (Δα) and Second-Order Hyperpolarizability (γ): Higher-order terms that describe more complex NLO responses.

These properties are highly dependent on the molecular structure, electron donor-acceptor characteristics, and the extent of π-conjugation. DFT calculations can quantify these parameters, allowing for the in silico screening and design of new molecules with enhanced NLO properties. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. For reactions involving this compound, such as Suzuki couplings or condensation reactions, DFT can be used to map the entire reaction pathway. semanticscholar.org

This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Transition State (TS) Analysis: Identifying the transition state structures that connect reactants to products. This is the highest energy point along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction by calculating the energy difference between the transition state and the reactants.

By modeling these pathways, chemists can gain a deep understanding of reaction feasibility, selectivity (chemo-, regio-, and stereo-), and the roles of catalysts, solvents, and substituents, providing insights that are often inaccessible through experimental means alone.

Solvent Effects and Catalytic Cycle Modeling in Reaction Pathways

Detailed computational studies specifically modeling the solvent effects and catalytic cycles for reaction pathways involving this compound are not extensively available in publicly accessible literature. However, the principles of computational chemistry provide a framework for understanding how such studies would be approached and what insights they could offer. Theoretical investigations, typically employing Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, predicting the influence of solvents, and mapping out the energetic landscape of catalytic cycles.

In the context of reactions where this compound is a reactant, such as in Suzuki-Miyaura cross-coupling reactions, computational models can be invaluable. These models help in understanding the intricate steps of the catalytic cycle, which generally include oxidative addition, transmetalation, and reductive elimination.

Solvent Effects:

The choice of solvent can significantly impact the kinetics and thermodynamics of a reaction. Computational models, often using a Polarizable Continuum Model (PCM) or explicit solvent molecules, can quantify these effects. Different solvents can stabilize or destabilize reactants, intermediates, transition states, and products to varying degrees, thereby altering the reaction rates and product yields.

For a polar molecule like this compound, the polarity of the solvent is a critical factor. Theoretical studies would typically calculate the energy profile of a reaction in various solvents to predict the optimal conditions. For instance, in a Suzuki coupling reaction, a mixture of an organic solvent like 1,4-dioxane (B91453) and water is often used. Computational analysis can reveal how this solvent system facilitates the dissolution of both organic and inorganic reactants and stabilizes key intermediates in the catalytic cycle.

Catalytic Cycle Modeling:

A hypothetical reaction pathway for a Suzuki coupling of this compound with an arylboronic acid, catalyzed by a palladium complex, could be modeled as follows:

Oxidative Addition: The initial step where the C-Br bond of this compound adds to the palladium(0) catalyst. DFT calculations would determine the activation energy for this step.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex. The model would account for the role of the base in activating the boronic acid.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated. The energy barrier for this step is also calculated.

The table below illustrates the type of data that would be generated from such a computational study, showing the calculated free energy changes (ΔG) for each step in different solvents. Please note that this is a representative table based on general principles, as specific data for this compound is not available.

Representative Data from a Hypothetical DFT Study on a Suzuki Coupling Reaction
Step in Catalytic CycleΔG in Toluene (kcal/mol)ΔG in 1,4-Dioxane/Water (kcal/mol)ΔG in Ethanol (kcal/mol)
Oxidative Addition+15.2+12.5+13.8
Transmetalation+20.1+18.3+19.5
Reductive Elimination-25.8-28.1-26.7

This hypothetical data suggests that the mixed solvent system of 1,4-dioxane/water might lower the activation barriers for the key steps, potentially leading to a higher reaction rate, a phenomenon often observed experimentally.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

Future research will likely focus on the development of more efficient and environmentally benign methods for the synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde and its derivatives. One promising avenue is the exploration of chemo- and regioselective Br/Li exchange reactions, which have been successfully employed in the multi-step synthesis of related thiophene (B33073) aldehydes. mdpi.com These reactions allow for precise functionalization of the thiophene ring. mdpi.com

Further research into one-pot bromination/debromination procedures, starting from readily available materials like 3-methylthiophene (B123197), could lead to more streamlined and cost-effective manufacturing processes. beilstein-journals.org The development of such routes is crucial for producing key intermediates for various applications. beilstein-journals.org Additionally, the investigation of greener solvents and reagents, along with catalyst recycling, will be paramount in aligning the synthesis of these compounds with the principles of sustainable chemistry. The use of N-bromosuccinimide (NBS) in acetic acid for the bromination of 3-methylthiophene represents a conventional method that could be a benchmark for improvement with more sustainable alternatives. chemicalbook.com

Development of Highly Selective Catalytic Transformations and Process Optimization

The development of highly selective catalytic transformations is a key area for future research. This includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of functional groups at the bromine-substituted position of the thiophene ring. mdpi.com Research into optimizing reaction conditions, including the choice of catalyst, base, and solvent, will be crucial for achieving high yields and selectivity. mdpi.com

Process optimization on a laboratory and eventually industrial scale will be essential for the commercially viable production of this compound and its derivatives. beilstein-journals.org This includes detailed studies on reaction kinetics, purification methods, and waste reduction. The goal is to develop robust and scalable processes that are both economically and environmentally sustainable.

Integration into Advanced Functional Materials (e.g., Organic Electronics, Sensors, Optoelectronics, Dye-Sensitized Solar Cells)

Thiophene-based compounds are known for their strong luminescence properties, making them valuable in the development of advanced functional materials. mdpi.com Future research will focus on integrating this compound and its derivatives into a variety of applications, including organic electronics, sensors, and optoelectronics.

In the field of organic electronics, alkylated thiophene-3-carbaldehydes serve as key starting materials for organic field-effect transistors (OFETs). mdpi.com The ability to tune the electronic properties of these materials through derivatization makes them highly attractive for this application.

For sensor applications, the reactivity of the aldehyde group can be exploited to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. The development of novel Schiff bases from 5-bromo-2-thiophene carboxaldehyde highlights the potential for creating new sensor materials. researchgate.net

In the realm of optoelectronics and solar energy, thiophene derivatives are utilized in the fabrication of dye-sensitized solar cells (DSSCs). mdpi.comnih.gov The π-conjugated system of the thiophene ring plays a crucial role in the light-harvesting and charge-transfer processes. nih.govnih.gov Future work will involve designing and synthesizing novel dyes based on this compound to improve the efficiency and stability of DSSCs. Research has shown that the structure of the dye, including the rigidity of the thiophene rings, can have a significant impact on the performance of the solar cell. nih.gov

Below is a table summarizing the applications of thiophene derivatives in advanced functional materials:

Application AreaRole of Thiophene DerivativeKey Research Focus
Organic Electronics Building block for organic semiconductorsSynthesis of novel materials for OFETs with improved charge mobility and stability.
Sensors Functional component for analyte detectionDevelopment of chemosensors with high sensitivity and selectivity.
Optoelectronics Active layer in light-emitting devicesDesign of materials with tunable emission properties for OLEDs.
Dye-Sensitized Solar Cells Photosensitizer for light harvestingCreation of new dyes with enhanced light absorption and charge separation for improved solar cell efficiency. researchgate.net

Mechanistic Deepening and Computational-Experimental Synergy

A deeper understanding of the reaction mechanisms involving this compound will be crucial for the rational design of new synthetic routes and functional materials. Future research will likely involve a synergistic approach combining experimental studies with computational modeling.

Density Functional Theory (DFT) and other computational methods can be used to predict the feasibility of various reactions, elucidate reaction pathways, and understand the electronic and structural properties of novel derivatives. mdpi.comresearchgate.net For instance, computational analyses have been used to corroborate experimental findings for Schiff bases derived from 5-bromo-2-thiophene carboxaldehyde. researchgate.net This synergy between theory and experiment will accelerate the discovery and development of new applications for this versatile compound.

Derivatization for Enhanced Chemical Functionality and Material Properties

The derivatization of this compound offers a vast landscape for creating new molecules with tailored properties. The presence of the aldehyde and bromo functionalities allows for a wide range of chemical transformations.

Future research will focus on synthesizing novel derivatives through reactions such as condensation to form Schiff bases, which have shown significant biological activities. researchgate.net Additionally, the bromine atom can be substituted through various cross-coupling reactions to introduce different aryl or alkyl groups, thereby modifying the electronic and photophysical properties of the molecule. mdpi.com This approach has been used to synthesize a new class of thiophene-based molecules with potential antibacterial activity. mdpi.com The ultimate goal is to establish clear structure-property relationships that will guide the design of new materials with enhanced chemical functionality and performance in various applications.

Q & A

Q. What computational tools are recommended for predicting the reactivity of this compound in drug discovery contexts?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) predicts binding affinities with target proteins (e.g., kinases). Compare with bioactivity data from thiophene analogs (e.g., 5-Bromothiophene-3-carboxamide ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.